Erythromycin lactobionate
Overview
Description
Erythromycin lactobionate is a soluble salt of erythromycin suitable for intravenous administration . It is a broad-spectrum, topical macrolide antibiotic with antibacterial activity . Erythromycin is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics .
Synthesis Analysis
Erythromycin is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics . The synthesis of erythromycin lactobionate involves the addition of lactobionic acid or an aqueous solution thereof to erythromycin in acetone, followed by stirring at 5-35° C .
Molecular Structure Analysis
The molecular formula of erythromycin lactobionate is C49H89NO25 . The molecular weight is 1092.2 g/mol . The structure of erythromycin lactobionate includes a macrolide ring with multiple functional groups, including hydroxyl, methoxy, and amine groups .
Chemical Reactions Analysis
Erythromycin lactobionate diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome . This prevents bacterial protein synthesis. Depending on the concentration of the drug at the site of infection and the susceptibility of the organism involved, erythromycin lactobionate may be bacteriostatic or bactericidal in action .
Physical And Chemical Properties Analysis
Erythromycin lactobionate is a crystalline solid . It is basic and readily forms salts with acids . It is a soluble salt of erythromycin suitable for intravenous administration .
Scientific Research Applications
Antibiotic Detection in Milk
Erythromycin lactobionate's application in detecting antibiotic residues in milk has been demonstrated by Wang et al. (2015). They synthesized a carboxyphenyl derivative of erythromycin and used it in a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for determining erythromycin in milk, showing its utility in monitoring antibiotic contamination in dairy products (Wang et al., 2015).
Gastrointestinal Motility Studies
Erythromycin lactobionate's prokinetic effects on the gastrointestinal tract have been studied in infants and children. A review by Curry, Lander, and Stringer (2001) highlights its use in promoting tolerance of enteral feeds and enhancing gastrointestinal motility in various pediatric disorders (Curry, Lander, & Stringer, 2001).
Environmental Toxicology
The environmental impact of erythromycin on marine organisms has been assessed by Rodrigues et al. (2019). Their study on the marine fish Sparus aurata (gilthead seabream) examined erythromycin's sub-lethal effects, contributing to our understanding of antibiotic pollution in aquatic ecosystems (Rodrigues et al., 2019).
Pharmacokinetics in Aquaculture
Di Salvo et al. (2013) investigated the pharmacokinetics and residue depletion of erythromycin in rainbow trout, providing insights into its use in aquaculture and implications for fish health and food safety (Di Salvo, Della Rocca, Cagnardi, & Pellegrino, 2013).
Chiral Selector in Drug Analysis
Xu, Du, Chen, and Chen (2010) explored erythromycin lactobionate as a chiral selector in capillary electrophoresis for enantiomeric separations of basic drugs. This application illustrates its role in pharmaceutical analysis (Xu, Du, Chen, & Chen, 2010).
Neuroprotective Effects
Katayama, Inaba, Nito, Ueda, and Katsura (2014) discovered erythromycin's neuroprotective effects against cerebral ischemia in rats. Their findings suggest potential therapeutic applications of erythromycin in neurology (Katayama, Inaba, Nito, Ueda, & Katsura, 2014).
Antibiotic Resistance Studies
Schwaiger and Bauer (2008) identified the erythromycin rRNA methylase gene erm(A) in Enterococcus faecalis, contributing to our understanding of antibiotic resistance mechanisms (Schwaiger & Bauer, 2008).
Algal Growth and Antioxidant System
Wan, Guo, Peng, and Wen (2015) studied the effect of erythromycin exposure on the growth, antioxidant system, and photosynthesis of Microcystis flos-aquae, indicating its ecological impact and interaction with aquatic microorganisms (Wan, Guo, Peng, & Wen, 2015).
Safety And Hazards
Erythromycin lactobionate should be handled with care to avoid dust formation and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRXCKZMQLFUPL-WBMZRJHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H89NO25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009322 | |
Record name | Erythromycin lactobionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1092.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythromycin lactobionate | |
CAS RN |
3847-29-8 | |
Record name | Erythromycin lactobionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3847-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin lactobionate [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin lactobionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythromycin lactobionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHROMYCIN LACTOBIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33H58I7GLQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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